![molecular formula C21H22N2O5S B3011941 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 898465-66-2](/img/structure/B3011941.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide" is a novel chemical entity that appears to be related to a class of compounds known for their biological activities, particularly as inhibitors of carbonic anhydrases (CAs). These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma, epilepsy, and certain types of cancer .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of benzenesulfonamides incorporating ethyl quinoline-3-carboxylate moieties were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms I and II . Another relevant synthesis involves the AlCl3-catalyzed intramolecular cyclization of N-arylpropynamides with N-sulfanylsuccinimides, leading to the formation of 3-sulfenyl quinolin-2-ones . Additionally, the synthesis of novel 4-(quinolin-1-yl)benzenesulfonamide derivatives has been reported, where the structures were confirmed by various spectroscopic methods . An AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropane diesters with N-benzylic sulfonamides has also been developed to construct indane derivatives, which could be related to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a primary sulfonamide group is essential for binding to the zinc ion in the carbonic anhydrase active site, as demonstrated by the high inhibitory activity of a 7-chloro-6-fluoro substituted sulfonamide derivative . The molecular docking studies of similar compounds into the carbonic anhydrase isozyme II active site suggest a mechanism of action that is dependent on the interaction of the sulfonamide moiety with the enzyme .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives can be influenced by the substituents on the quinoline and benzenesulfonamide moieties. The introduction of various substituents can lead to a range of biological activities, as seen in the synthesis of compounds with anticancer properties . The AlCl3-catalyzed reactions mentioned earlier demonstrate the potential for creating diverse structures through cyclization and cycloaddition reactions, which could be applicable to the synthesis of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit a range of solubilities and stabilities that are influenced by their molecular structures. The presence of the cyclopropane moiety, for example, could impart unique steric and electronic characteristics that affect the compound's reactivity and binding affinity . The benzenesulfonamide group is known to be a good leaving group in chemical reactions, which could be relevant for the compound's mechanism of action .
科学的研究の応用
Anticancer Properties
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has shown potential in the field of cancer research. Studies have indicated that compounds similar to this, incorporating the sulfonamide group, can act as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrase isozymes. Such compounds have exhibited promising in vitro anticancer activities, suggesting a potential role in therapeutic applications against cancer (Al-Said et al., 2010).
Synthesis and Structural Studies
Research has focused on the efficient synthesis of similar compounds and their structural characterization. For instance, the study of 1,1-cyclopropane aminoketones, which are structurally related, has provided insights into their synthesis and conversion to other compounds like 2-benzoyl quinolines (Mao et al., 2012). These findings are important for understanding the chemical behavior and potential applications of such compounds.
Antimicrobial Activity
Another significant area of research is the exploration of antimicrobial properties. Studies have synthesized and evaluated compounds related to this compound, revealing their potential as antimicrobial agents. These compounds have been tested against various bacterial strains, showing considerable activity, especially against Gram-positive bacteria (Unnamed authors, 2019).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase isoforms is a notable aspect of these compounds' biological activity. This mechanism is crucial in various bioprocesses, and the compounds' ability to inhibit these isoforms has significant implications for medical research, particularly in the context of diseases where carbonic anhydrase plays a role (Al-Sanea et al., 2019).
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c24-21(15-3-4-15)23-9-1-2-14-5-6-16(12-18(14)23)22-29(25,26)17-7-8-19-20(13-17)28-11-10-27-19/h5-8,12-13,15,22H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCYJFNEKMSVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)
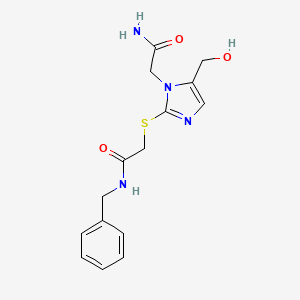


![Methyl 5-cyano-2-hydroxy-4-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B3011867.png)
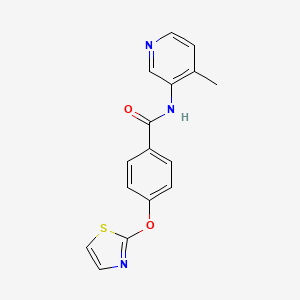

![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)
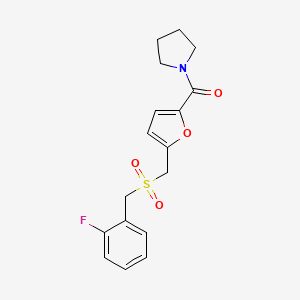

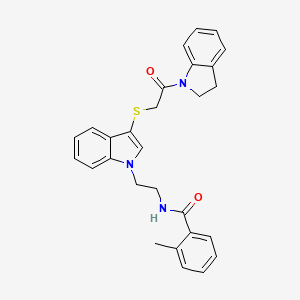
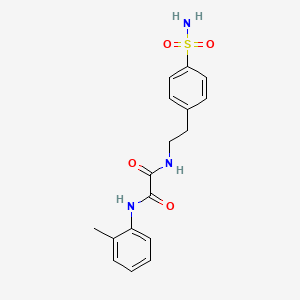

![7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3011880.png)